molecular formula C10H11NO B11920407 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] CAS No. 390412-97-2

1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]

Cat. No.: B11920407
CAS No.: 390412-97-2
M. Wt: 161.20 g/mol
InChI Key: ODKQKFSPMGSIDD-UHFFFAOYSA-N
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Description

1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] is a spiro compound characterized by a unique structure where a furan ring is fused with a pyrrolizine ring at a central carbon atom. Spiro compounds are of significant interest due to their unique conformational features and their implications in biological systems. The presence of a chiral spiro carbon adds to the compound’s biological activity and structural complexity .

Preparation Methods

The synthesis of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] typically involves cyclization reactions. One common method involves the reaction of primary amines with acetylenic esters and ninhydrin. The reaction is carried out in toluene at room temperature and then refluxed for several hours. The product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] can be compared with other spiro compounds, such as:

Properties

CAS No.

390412-97-2

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

spiro[1,3-dihydropyrrolizine-2,3'-2H-furan]

InChI

InChI=1S/C10H11NO/c1-2-9-6-10(3-5-12-8-10)7-11(9)4-1/h1-5H,6-8H2

InChI Key

ODKQKFSPMGSIDD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2CC13COC=C3

Origin of Product

United States

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